molecular formula C7H14O2 B1581180 Methyl 2-ethylbutyrate CAS No. 816-11-5

Methyl 2-ethylbutyrate

Cat. No.: B1581180
CAS No.: 816-11-5
M. Wt: 130.18 g/mol
InChI Key: UNEAEGWIVFZPFI-UHFFFAOYSA-N
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Description

Methyl 2-ethylbutyrate (CAS 816-11-5) is an ester with the molecular formula C₇H₁₄O₂ and an average molecular mass of 130.187 g/mol. It is structurally characterized by a branched-chain alkyl group (2-ethylbutyrate) esterified to a methyl group. Key identifiers include its ChemSpider ID (63144) and EINECS number (212-428-7). The compound exhibits a refractive index of 1.402–1.407 and a specific gravity of 0.866–0.871 .

This compound is utilized in analytical chemistry as an internal standard for gas chromatography-mass spectrometry (GC-MS) due to its stability and distinct retention properties . It also plays roles in flavor chemistry, contributing fruity or ethereal notes, though its application in food is less prominent compared to other esters like ethyl 2-methylbutyrate .

Mechanism of Action

Target of Action

Methyl 2-ethylbutanoate, also known as Methyl 2-ethylbutyrate, is a chemical compound with the molecular formula C7H14O2 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets of a compound can vary depending on the context of its use. For example, in a biological context, the targets could be specific proteins or enzymes in the body. In a chemical context, the targets could be other reactants in a chemical reaction.

Biochemical Pathways

It’s worth noting that the compound belongs to the class of organic compounds known as branched fatty acids . These compounds can participate in various biochemical pathways, including lipid metabolism and fatty acid biosynthesis.

Action Environment

The action, efficacy, and stability of Methyl 2-ethylbutanoate can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other chemical substances. For instance, the compound’s physical form is reported to be liquid , suggesting that its state could change under different temperature conditions. Furthermore, the compound’s reactivity and stability could be affected by the pH of the environment and the presence of other chemical substances.

Biological Activity

Methyl 2-ethylbutyrate (MEB) is an ester that has garnered attention for its biological activity, particularly in the fields of flavoring, fragrance, and potential therapeutic applications. This article explores the biological properties of MEB, including its synthesis, enzymatic interactions, and implications for health and industry.

Chemical Structure and Properties

This compound is an ester derived from butyric acid and methanol. Its molecular formula is C6H12O2C_6H_{12}O_2, and it belongs to the family of branched-chain fatty acid esters. The compound is characterized by a fruity odor, making it valuable in the food and cosmetic industries.

Synthesis

MEB can be synthesized through various methods, including enzymatic catalysis. For instance, lipase-catalyzed transesterification reactions have been reported to yield high conversions of methyl butyrate using immobilized lipases from different sources such as Candida antarctica and Rhizopus oryzae . The reaction conditions significantly influence the yield, with optimal results achieved at specific molar ratios and temperatures.

Enzyme Source Conversion Rate Optimal Conditions
Candida antarctica~90%30 µg/ml lipase, 40°C, 16 hours
Rhizopus oryzae~70%Varies with substrate concentration

Enzymatic Hydrolysis

MEB exhibits susceptibility to hydrolysis by various enzymes. Studies have shown that lipases can effectively catalyze the hydrolysis of MEB, leading to the release of butyric acid and methanol. The presence of surfactants like Brij 58 enhances the enzymatic activity on MEB, indicating potential applications in biocatalysis .

Olfactory Response

MEB has been studied for its olfactory properties, particularly in insects such as the Queensland fruit fly (Bactrocera tryoni). Electrophysiological studies reveal that these flies respond to MEB with distinct nerve impulses, suggesting its role as a pheromone or attractant . This property could be harnessed for pest control strategies.

Case Studies

Toxicological Profile

While MEB is generally considered safe for use in food and cosmetics, understanding its toxicological effects is essential. Studies have indicated low toxicity levels; however, further research is needed to assess long-term exposure effects and potential interactions with other substances.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing methyl 2-ethylbutyrate in laboratory settings?

this compound is typically synthesized via esterification of 2-ethylbutyric acid with methanol, using acid catalysis (e.g., sulfuric acid). Key steps include:

  • Ensuring reagent purity (≥98% by GC) and stoichiometric ratios to minimize side reactions.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
  • Purifying the product through fractional distillation under reduced pressure (specific gravity: 0.866–0.871) .
  • Validating purity using GC with flame ionization detection (FID), adhering to JECFA/FCC standards .

Q. How should researchers analytically characterize this compound to confirm structural integrity and purity?

A multi-technique approach is recommended:

  • GC-FID : Quantify purity (≥98%) and detect impurities using a polar capillary column (e.g., DB-WAX) .
  • IR Spectroscopy : Identify ester carbonyl peaks (~1740 cm⁻¹) and C-O stretching (~1200 cm⁻¹) .
  • NMR Spectroscopy : Confirm structure via ¹H NMR (e.g., methyl ester protons at δ 3.6–3.7 ppm) and ¹³C NMR (carbonyl carbon at ~170 ppm) .
  • Mass Spectrometry (MS) : Compare fragmentation patterns with reference spectra (e.g., NIST/EPA/NIH Library) .

Q. What physicochemical properties (e.g., solubility, refractive index) are critical for experimental design involving this compound?

Key properties include:

  • Refractive Index : 1.402–1.407 (n²⁰D) for quality control .
  • Specific Gravity : 0.866–0.871 (d²⁰/20) to verify batch consistency .
  • Solubility : Sparingly soluble in water but miscible with ethanol and organic solvents. For aqueous studies, use co-solvents (e.g., DMSO) and validate solubility via shake-flask methods .
  • Acid Value : ≤1.0 mg KOH/g to ensure absence of unreacted acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Conduct controlled solubility experiments using standardized protocols (e.g., OECD 105 guidelines).
  • Use high-performance liquid chromatography (HPLC) with UV detection to quantify solubility in polar (e.g., methanol) vs. nonpolar (e.g., hexane) solvents.
  • Analyze discrepancies using van’t Hoff plots to assess temperature dependence and validate results against JECFA/FCC databases .

Q. What methodological considerations are essential when studying the stability of this compound under varying environmental conditions?

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via GC-MS and identify byproducts (e.g., hydrolysis to 2-ethylbutyric acid) .
  • pH-Dependent Stability : Use buffered solutions (pH 2–9) to assess ester hydrolysis rates. Apply Arrhenius kinetics to predict shelf life .
  • Storage Recommendations : Store in inert atmospheres (argon) at 2–8°C to prevent oxidation .

Q. How can multivariate statistical approaches be applied to interpret complex datasets from metabolic studies involving this compound?

  • Principal Component Analysis (PCA) : Reduce dimensionality of GC-MS or NMR datasets to identify metabolic clusters influenced by this compound exposure .
  • Partial Least Squares Regression (PLSR) : Correlate compound concentration with microbial community shifts (e.g., Firmicutes/Bacteroidetes ratios) in gut microbiota studies .
  • Reproducibility : Use R packages (e.g., phyloseq) for microbiome data integration and visualization, ensuring raw data and code are publicly archived .

Q. Methodological Guidelines

  • Data Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) per IUPAC and ICMJE standards .
  • Ethical Compliance : For biological studies, obtain IRB approval and disclose safety protocols (e.g., LD₅₀ values, waste disposal) .
  • Statistical Reporting : Provide exact p-values, confidence intervals, and effect sizes for hypothesis testing .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares Methyl 2-ethylbutyrate with structurally related esters:

Compound Molecular Formula Molecular Mass (g/mol) Refractive Index Specific Gravity Key Applications
This compound C₇H₁₄O₂ 130.187 1.402–1.407 0.866–0.871 GC-MS internal standard
Ethyl 2-ethylbutyrate C₈H₁₆O₂ 144.21 1.402–1.407 0.866–0.871 Flavoring agent (JECFA/FCC)
Ethyl 2-methylbutyrate C₇H₁₄O₂ 130.19 1.396–1.400 0.865–0.870 Food flavoring (fruity aroma)
Hexyl 2-methylbutyrate C₁₁H₂₂O₂ 186.29 1.419–1.423 0.870–0.875 Perfumery, cosmetics

Key Observations :

  • Branched-chain esters (e.g., 2-ethyl or 2-methyl substituents) exhibit lower specific gravity and refractive indices compared to linear-chain analogs due to reduced molecular packing efficiency.
  • Ethyl esters generally have higher molecular masses and broader flavor applications than methyl esters .

Enzymatic and Metabolic Interactions

This compound and its analogs are substrates for enzymes like butyrate kinase (Buk) in Listeria monocytogenes. Kinetic studies reveal:

Substrate kcat (min⁻¹) Km (mM) Inhibition at High Concentrations
2-ethylbutyrate 6.7 12.5 Significant substrate inhibition
2-methylbutyrate 11.3 8.2 Moderate inhibition
Hexanoate 15.4 10.1 Minimal inhibition

Source: Kinetic parameters from *L. monocytogenes Buk assays *

Key Findings :

  • This compound shows lower catalytic efficiency (kcat/Km = 0.54) compared to 2-methylbutyrate (kcat/Km = 1.38), attributed to steric hindrance from its ethyl branch .
  • Substrate inhibition is pronounced in branched-chain esters due to non-productive binding at high concentrations .

Preparation Methods

General Synthetic Routes for Methyl 2-ethylbutyrate

The primary synthetic approach to this compound involves esterification of 2-ethylbutyric acid with methanol. Alternative methods include catalytic alkylation and more complex organometallic reactions for branched ester synthesis.

Esterification Method

3.1 Principle
Direct esterification is the acid-catalyzed reaction between 2-ethylbutyric acid and methanol, producing this compound and water as a byproduct.

3.2 Reaction Conditions

  • Catalyst: Strong acid catalysts such as p-toluenesulfonic acid or sulfuric acid
  • Temperature: Typically reflux conditions around 60–80°C for methanol
  • Molar Ratio: Excess methanol is used to drive the equilibrium toward ester formation
  • Removal of Water: Continuous removal of water improves yield

3.3 Continuous Production Example
Although specific continuous processes for this compound are less documented, analogous processes for ethyl 2-methylbutyrate provide a model (see Table 1).

Parameter Value/Condition Notes
Acid to alcohol ratio 50:10 (weight ratio) From ethyl 2-methylbutyrate patent example
Catalyst p-Toluenesulfonic acid (1 part) Strong acid catalyst
Reflux time 1 hour Total reflux before continuous feed
Esterification kettle pressure 0.5 MPa Controls vapor pressure
Distillation temperature 133°C or above For crude ester purification
Top temperature control 80–90°C For reflux and separation

Table 1: Process Parameters from Continuous Esterification of Similar Branched Esters

3.4 Advantages of Continuous Esterification

  • Higher throughput and yield compared to batch processing
  • Lower consumption of raw materials (acid and alcohol)
  • Reduced wastewater generation due to elimination of washing steps
  • Improved environmental footprint and labor efficiency

Organometallic and Catalytic Alkylation Methods

4.1 Synthesis via Alkylation of Ethyl 2-ethylbutyrate
A more complex route involves the alkylation of ethyl 2-ethylbutyrate using strong bases and alkyl halides under inert atmosphere and low temperature.

4.2 Example Procedure

  • Dissolve ethyl 2-ethylbutyrate in tetrahydrofuran (THF)
  • Cool to -78°C under nitrogen atmosphere
  • Add lithium diisopropylamide (LDA) dropwise as a strong base
  • After 30 min reaction, add methyl iodide slowly
  • Warm to room temperature overnight
  • Quench with ammonium chloride solution
  • Extract and purify product

4.3 Yield and Purity
This method yields branched esters such as ethyl 2-ethyl-2-methylbutanoate with yields up to 95%, indicating high efficiency and selectivity. Although this exact method is for ethyl esters, it can be adapted for methyl esters by substituting the appropriate alkyl halide.

Step Reagent/Condition Purpose
Dissolution Ethyl 2-ethylbutyrate in THF Solvent medium
Cooling -78°C, nitrogen atmosphere Control reaction kinetics
Base addition LDA (2M in THF) Generate enolate intermediate
Alkylation Methyl iodide Introduce methyl group
Quenching Saturated NH4Cl solution Stop reaction
Extraction and drying Dichloromethane, drying agent Isolate product

Table 2: Alkylation Reaction Conditions for Branched Ester Synthesis

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Direct Esterification Acid-catalyzed reaction of acid + methanol Simple, cost-effective, scalable Equilibrium reaction, water removal needed
Alkylation of Esters Base-catalyzed alkylation of ethyl esters High selectivity, high yield Requires low temperature, inert atmosphere, expensive reagents
Hydroformylation Route Catalytic addition of CO and H2 to crotonate esters Access to formyl intermediates for complex synthesis High pressure, complex catalyst systems

Research Findings and Optimization

  • Continuous esterification processes reduce raw material consumption by 3–6% and eliminate wastewater generation compared to batch methods.
  • Use of p-toluenesulfonic acid as catalyst improves reaction rate and product purity.
  • Alkylation methods provide excellent yields (~95%) but require stringent reaction conditions and inert atmosphere.
  • Hydroformylation with rhodium catalysts offers high selectivity for formyl esters, which can be further converted to this compound derivatives.

Properties

IUPAC Name

methyl 2-ethylbutanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-4-6(5-2)7(8)9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEAEGWIVFZPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O2
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DSSTOX Substance ID

DTXSID40231215
Record name Methyl 2-ethylbutyrate
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Molecular Weight

130.18 g/mol
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CAS No.

816-11-5
Record name Methyl 2-ethylbutanoate
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Record name Methyl 2-ethylbutanoate
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Synthesis routes and methods

Procedure details

A mixture of 116 g (1 mol) of 2-ethylbutyric acid, 135 g (1.05 mol) of dimethyl sulfate, and 155 g (1.12 mol) of potassium carbonate in 500 ml of acetone was stirred at room temperature under nitrogen overnight, and then was allowed to reflux under nitrogen for 1 hour. The reaction mixture was cooled to room temperature, filtered, and the residual solid was washed with 500 ml of ether. The combined filtrate was concentrated in vacuo, the residue was redissolved in ether, the ether solution was washed successively with water and brine and then dried. The solvent was concentrated and the residual liquid was distilled to afford 70 g (53.8 %) of methyl 2-ethylbutyrate, b.p. 135°-137° C.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

5-(Furan-2-yl)-2-phenyl-7-piperazin-1-ylpyrazolo[1,5-a]pyrimidine
Methyl 2-ethylbutyrate
5-(Furan-2-yl)-2-phenyl-7-piperazin-1-ylpyrazolo[1,5-a]pyrimidine
5-(Furan-2-yl)-2-phenyl-7-piperazin-1-ylpyrazolo[1,5-a]pyrimidine
Methyl 2-ethylbutyrate
5-(Furan-2-yl)-2-phenyl-7-piperazin-1-ylpyrazolo[1,5-a]pyrimidine
5-(Furan-2-yl)-2-phenyl-7-piperazin-1-ylpyrazolo[1,5-a]pyrimidine
Methyl 2-ethylbutyrate
5-(Furan-2-yl)-2-phenyl-7-piperazin-1-ylpyrazolo[1,5-a]pyrimidine
5-(Furan-2-yl)-2-phenyl-7-piperazin-1-ylpyrazolo[1,5-a]pyrimidine
Methyl 2-ethylbutyrate
5-(Furan-2-yl)-2-phenyl-7-piperazin-1-ylpyrazolo[1,5-a]pyrimidine
5-(Furan-2-yl)-2-phenyl-7-piperazin-1-ylpyrazolo[1,5-a]pyrimidine
Methyl 2-ethylbutyrate
5-(Furan-2-yl)-2-phenyl-7-piperazin-1-ylpyrazolo[1,5-a]pyrimidine
5-(Furan-2-yl)-2-phenyl-7-piperazin-1-ylpyrazolo[1,5-a]pyrimidine
Methyl 2-ethylbutyrate

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